Boc-aevd-cho

Caspase-8 Apoptosis Selectivity profiling

Boc-AEVD-CHO is a Group III caspase inhibitor with broad initiator caspase coverage: caspase-8 Ki=1.6 nM, plus engagement of caspase-1 (<12 nM), -3 (42 nM), -6 (52 nM), -9 (48 nM), while sparing caspase-7 (Ki=425 nM). Essential for replicating the Garcia-Calvo et al. (1998) selectivity panel—substituting Ac-IETD-CHO or Ac-DEVD-CHO introduces confounding specificity. Validated for CD95/Fas ASM translocation (1 μM) and genotoxicity micronucleus assay standardization (300 μM). Procure the identical compound for experimental continuity.

Molecular Formula C22H36N4O10
Molecular Weight 516.5 g/mol
CAS No. 220094-15-5
Cat. No. B3252870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-aevd-cho
CAS220094-15-5
Molecular FormulaC22H36N4O10
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C
InChIInChI=1S/C22H36N4O10/c1-11(2)17(20(34)24-13(10-27)9-16(30)31)26-19(33)14(7-8-15(28)29)25-18(32)12(3)23-21(35)36-22(4,5)6/h10-14,17H,7-9H2,1-6H3,(H,23,35)(H,24,34)(H,25,32)(H,26,33)(H,28,29)(H,30,31)/t12-,13-,14-,17-/m0/s1
InChIKeyMAMIJEIFDIXCPX-WSMBLCCSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-AEVD-CHO (CAS 220094-15-5) – A Caspase 8 Aldehyde Inhibitor for Apoptosis and Immune Research


Boc-AEVD-CHO (CAS 220094-15-5) is a tetrapeptide aldehyde inhibitor with the sequence Boc-Ala-Glu-Val-Asp-CHO [1]. The compound features an N-terminal tert-butyloxycarbonyl (Boc) protective group and a C-terminal aldehyde warhead that forms a reversible covalent adduct with the active-site cysteine of target caspases . As a member of the peptide aldehyde class of caspase inhibitors, Boc-AEVD-CHO is characterized as a Group III caspase inhibitor that exhibits potent activity against caspase-8 (Ki = 1.6 nM) while displaying broader cross-reactivity with other initiator and effector caspases (caspase-1, -3, -6, -9) .

Why Boc-AEVD-CHO Procurement Requires Structural and Functional Validation Beyond Generic Caspase-8 Inhibitors


Generic substitution among caspase inhibitors without structural and selectivity verification risks experimental confounders. Boc-AEVD-CHO is not a clean, single-target caspase-8 inhibitor; its Ki profile reveals meaningful off-target engagement of caspase-1 (<12 nM), caspase-3 (42 nM), caspase-6 (52 nM), and caspase-9 (48 nM), alongside pronounced selectivity over caspase-2, -4, -5, -7, and -10 (Ki > 10,000, 375, 438, 425, and 320 nM, respectively) . This unique selectivity fingerprint—broad inhibition of Group III initiator caspases coupled with minimal activity against Group I inflammatory caspases and Group II effector caspase-7—cannot be replicated by commonly used commercial alternatives such as Ac-IETD-CHO (caspase-8 Ki = 1 nM; preferential granzyme B inhibition) or Ac-DEVD-CHO (caspase-3 Ki = 0.23 nM; caspase-8 Ki = 0.92 nM) [1]. Furthermore, Boc-AEVD-CHO was intentionally incorporated into the landmark Garcia-Calvo et al. (1998) selectivity panel based on its predicted broad specificity profile against Group III caspases, a design feature that distinguishes it from the narrower specificity of Ac-YVAD-CHO (Group I-selective) and Ac-WEHD-CHO [2].

Quantitative Differentiation Evidence for Boc-AEVD-CHO Versus Alternative Caspase Inhibitors


Boc-AEVD-CHO Exhibits 6250-Fold Selectivity for Caspase-8 Over Caspase-2, Defining a Unique Group III Fingerprint

Boc-AEVD-CHO demonstrates a distinctive selectivity window that differentiates it from the broader specificity of pan-caspase inhibitors and the narrow targeting of caspase-1-selective probes. Against caspase-8, Boc-AEVD-CHO exhibits a Ki of 1.6 nM, while its activity against caspase-2 is negligible with a Ki exceeding 10,000 nM, yielding a selectivity ratio greater than 6,250-fold . In contrast, the widely used pan-caspase inhibitor Z-VAD-FMK displays far less discrimination, with reported Ki values of approximately 2.5 nM for caspase-8 and 3.9 nM for caspase-9, representing only a ~1.5-fold difference [1].

Caspase-8 Apoptosis Selectivity profiling

Broad Group III Caspase Inhibition: Boc-AEVD-CHO Demonstrates Potent Activity Across Caspase-6, -8, and -9

Boc-AEVD-CHO was specifically selected for inclusion in the Garcia-Calvo et al. (1998) inhibitor panel because it was anticipated to function as a broad-specificity Group III caspase inhibitor based on known amino acid preferences [1]. Kinetic analyses confirm that Boc-AEVD-CHO inhibits caspase-6 with a Ki of 52 nM, caspase-8 with a Ki of 1.6 nM, and caspase-9 with a Ki of 48 nM . By comparison, the Group I-selective inhibitor Ac-YVAD-CHO is a relatively poor inhibitor of Group III enzymes, with Kis against caspase-4, -5, -8, -9, and -10 ranging from 163 to 970 nM .

Group III caspases Initiator caspases Peptide aldehyde inhibitors

Functional Validation in CD95-Mediated Apoptosis: Boc-AEVD-CHO Matches Pan-Caspase Inhibitor Z-VAD-FMK in Preventing ASM Translocation and Activation

In human peripheral blood lymphocytes (PBLs) stimulated via CD95 ligation, pretreatment with Boc-AEVD-CHO produced functional blockade comparable to the pan-caspase inhibitor Z-VAD-FMK. Both inhibitors achieved near-complete prevention of acid sphingomyelinase (ASM) translocation to the plasma membrane, ASM enzymatic activation, and CD95 receptor clustering [1]. Notably, this functional equivalence was achieved at the same working concentration (1 μM) as Ac-YVAD-cmk and Ac-IETD-CHO, yet Boc-AEVD-CHO and Z-VAD-FMK were the only inhibitors demonstrating near-complete blockade of ASM-related events [1].

CD95/Fas signaling Acid sphingomyelinase Apoptosis

Validated Application in Genotoxicity Testing: Boc-AEVD-CHO Increases Nocodazole-Induced Micronuclei Frequencies in Human PBMCs

Boc-AEVD-CHO has been specifically validated as a tool compound for studying caspase-8 interference in micronucleus detection assays. At a concentration of 300 μM, Boc-AEVD-CHO inhibits apoptosis induced by the aneugen nocodazole in isolated human peripheral blood mononuclear cells (PBMCs), thereby significantly increasing the frequencies of micronuclei (MN) and micronucleated binucleates (MNCB) . This application has been documented across multiple independent supplier technical datasheets, confirming reproducibility of the experimental protocol .

Micronucleus assay Genotoxicity Aneugen

Boc-Protected N-Terminus Provides Enhanced Stability Relative to Acetylated Analogs

The Boc (tert-butyloxycarbonyl) group at the N-terminus of Boc-AEVD-CHO confers greater stability than the acetyl cap present on Ac-AEVD-CHO and Ac-DEVD-CHO. The Boc group protects the tetrapeptide from non-specific exopeptidase degradation during storage and experimental handling, potentially extending the compound's functional half-life in solution . The C-terminal aldehyde group additionally enables reversible enzyme-binding studies for transition-state mimicry investigations [1]. This combination of protective features is not present in the acetylated analog Ac-AEVD-CHO.

Peptide stability Protecting groups Aldehyde inhibitors

Boc-AEVD-CHO Procurement Scenarios Based on Validated Quantitative Evidence


Group III Caspase Profiling in Extrinsic Apoptosis Pathway Studies

Researchers investigating the extrinsic apoptosis pathway via death receptors (CD95/Fas, TRAIL, TNF-R1) require an inhibitor that broadly suppresses Group III initiator caspases while sparing Group II effector caspase-7. Boc-AEVD-CHO fulfills this specification with Ki values of 1.6 nM (caspase-8), 52 nM (caspase-6), and 48 nM (caspase-9), while exhibiting negligible activity against caspase-7 (Ki = 425 nM) . This selectivity pattern enables pathway dissection that Ac-DEVD-CHO (caspase-3/7-selective) or Ac-YVAD-CHO (caspase-1-selective) cannot achieve .

CD95/Fas Death Receptor Signaling and ASM Translocation Assays

For functional studies of CD95 receptor clustering and acid sphingomyelinase (ASM) membrane translocation, Boc-AEVD-CHO provides validated efficacy. At 1 μM concentration, Boc-AEVD-CHO achieves near-complete blockade of CD95-induced ASM translocation and activation in human PBLs, matching the performance of the pan-caspase inhibitor Z-VAD-FMK [1]. This application scenario distinguishes Boc-AEVD-CHO from Ac-YVAD-cmk and Ac-IETD-CHO, which demonstrated only partial protection in the same assay system [1].

Regulatory Genotoxicity Testing: Micronucleus Assay Workflows Requiring Apoptosis Suppression

In genotoxicity assessment using the in vitro micronucleus assay, apoptosis can mask true genotoxic damage by eliminating damaged cells before scoring. Boc-AEVD-CHO is documented to suppress nocodazole-induced apoptosis in human PBMCs at 300 μM, thereby increasing the detectable frequencies of micronuclei (MN) and micronucleated binucleates (MNCB) . This specific application has been cross-validated across multiple supplier technical datasheets, establishing Boc-AEVD-CHO as a standardized tool for caspase-8 interference studies in genotoxicity testing .

Comparative Inhibitor Panel Studies Requiring Defined Group III Broad-Spectrum Activity

Boc-AEVD-CHO was intentionally selected for inclusion in the foundational Garcia-Calvo et al. (1998) caspase inhibitor selectivity panel based on its predicted broad specificity for Group III caspases [2]. Researchers conducting comparative inhibitor profiling or building upon this landmark selectivity dataset should procure the identical compound to ensure experimental continuity. Substitution with Ac-AEVD-CHO, Ac-DEVD-CHO, or Ac-IETD-CHO introduces different selectivity fingerprints that deviate from the original panel characterization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-aevd-cho

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.